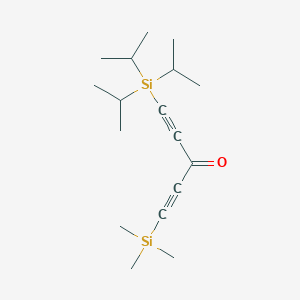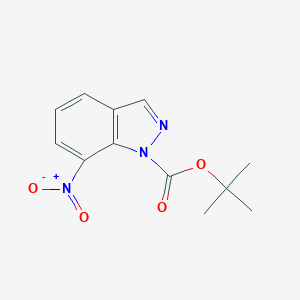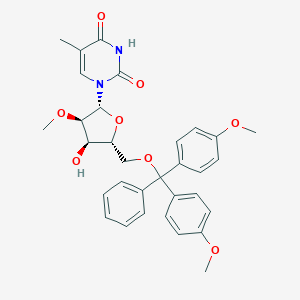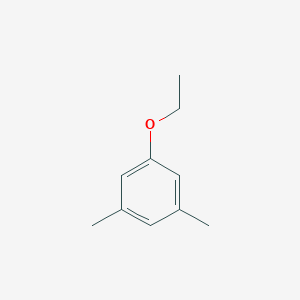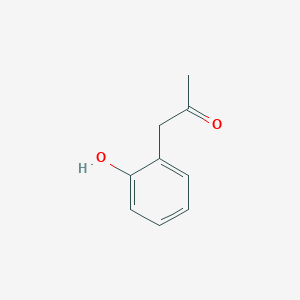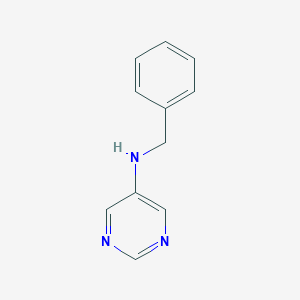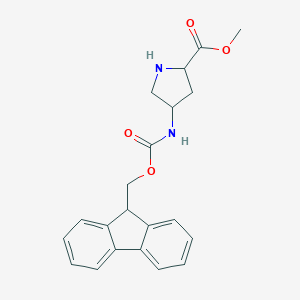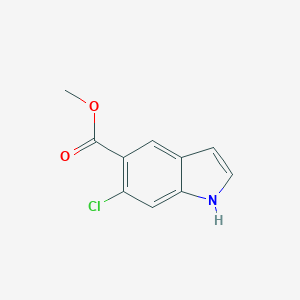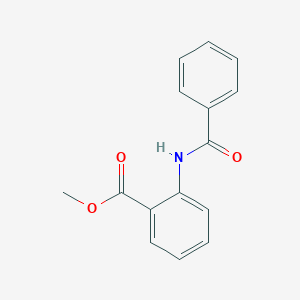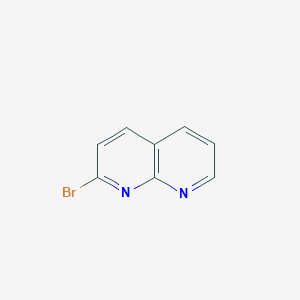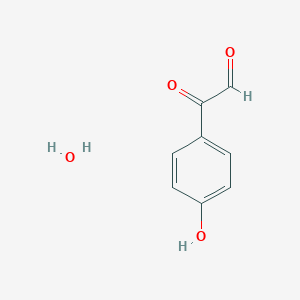
4-Hydroxyphenylglyoxal hydrate
Vue d'ensemble
Description
4-Hydroxyphenylglyoxal hydrate is an organic compound with the molecular formula C8H8O4. It is a pale-yellow to yellow-brown solid that is used in various biochemical and pharmaceutical applications .
Méthodes De Préparation
4-Hydroxyphenylglyoxal hydrate can be synthesized through the oxidation of p-hydroxyacetophenone using selenium oxide . The reaction conditions typically involve the use of an oxidizing agent and a suitable solvent to facilitate the conversion. Industrial production methods may vary, but the fundamental process remains the same, focusing on the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
4-Hydroxyphenylglyoxal hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like selenium oxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-Hydroxyphenylglyoxal hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenylglyoxal hydrate involves its interaction with specific enzymes and molecular targets. For example, it can serve as a substrate for peptidylglycine-alpha-hydroxylating monooxygenase (PHM), revealing its role in enzymatic reactions without covalent modification. The compound’s effects are mediated through its binding to these enzymes and subsequent catalytic processes.
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylglyoxal hydrate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Phenylglyoxal
- 4-Methoxyphenylglyoxal hydrate
- 3-Carbomethoxy-4-hydroxyphenylglyoxal hydrate
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties .
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197447-05-5 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

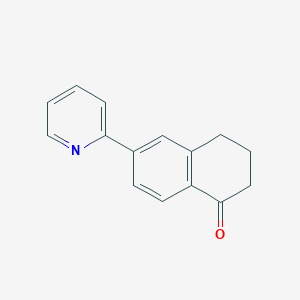

![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
